Product packaging for 3-Octylquinolin-2(1H)-one(Cat. No.:CAS No. 647836-53-1)

3-Octylquinolin-2(1H)-one

Cat. No.: B12607804
CAS No.: 647836-53-1
M. Wt: 257.37 g/mol
InChI Key: PXIGNOQGFQFAHO-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) and Quinolinone Heterocycles in Medicinal Chemistry

Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. nih.gov This scaffold and its derivatives are of immense interest to medicinal chemists due to their wide range of biological activities. orientjchem.orgresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of compounds with therapeutic potential. frontiersin.org

Historically, the most notable application of quinoline derivatives has been in the fight against malaria, with quinine (B1679958) being a primary example. globalresearchonline.netnih.gov Beyond their antimalarial properties, quinoline-based compounds have been developed as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular agents. nih.govijshr.com The ability of the quinoline nucleus to be modified allows for the fine-tuning of its pharmacological properties, making it a privileged scaffold in drug discovery. orientjchem.org

Overview of Biologically Active Quinolin-2(1H)-one Analogues and their Therapeutic Potential

The quinolin-2(1H)-one core, also known as carbostyril, is a prominent structural motif found in numerous biologically active compounds. This scaffold is a key component in a variety of therapeutic agents with diverse pharmacological effects.

Therapeutic AreaExamples of Quinolin-2(1H)-one Analogues' Activity
Anticancer Some 2,4-disubstituted quinoline derivatives and naturally occurring alkaloids like dictamnine (B190991) have shown promise as anticancer agents. nih.gov Additionally, certain 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as potential inhibitors of Hsp90, a protein implicated in cancer. nih.gov
Antimicrobial Quinolone derivatives are a major class of synthetic antibiotics. mdpi.com The introduction of different substituents on the quinolinone ring can significantly influence their antibacterial and antifungal activities. ijshr.com
Antiviral Certain quinoline derivatives have been explored for their potential against viruses like HIV. ijshr.com
Neuroprotection Analogues of 2(1H)-quinolone bearing acidic functions at the 3-position have been studied for their potential as neuroprotective agents. acs.org

Rationale for Investigating 3-Octylquinolin-2(1H)-one as a Unique Structural Entity

The investigation into this compound stems from the established biological significance of the quinolin-2(1H)-one core and the recognized impact of alkyl chain substituents on the pharmacological properties of various molecules. The introduction of an octyl group at the C-3 position of the quinolinone ring is a deliberate structural modification aimed at exploring new chemical space and potentially novel biological activities.

Research into 2-alkyl-4(1H)-quinolones has revealed that the length and branching of the alkyl chain can influence their biological effects, including antimicrobial and antiplasmodial activities. nih.gov For instance, studies on other heterocyclic compounds have shown that varying the length of an alkyl chain can modulate activity. nih.gov The octyl group, being a moderately long and lipophilic chain, is of particular interest for its potential to enhance membrane permeability or interaction with hydrophobic binding pockets of biological targets. The synthesis of various 3-alkyl quinoxaline-2(1H)-one compounds has been explored, highlighting the interest in the C3-alkylation of such heterocyclic systems. google.com

Historical Context of Quinone Alkaloid Research and Octyl Side Chain Contributions

The history of quinoline alkaloid research dates back to the early 19th century with the isolation of quinine from cinchona bark, which became a cornerstone in the treatment of malaria. globalresearchonline.netnih.gov This discovery spurred extensive research into quinoline-based compounds. Another significant milestone was the discovery of camptothecin (B557342) in the 1960s, a potent anticancer agent, which further solidified the importance of quinoline alkaloids in medicine. nih.gov

The contribution of alkyl side chains to the biological activity of quinoline and quinolone derivatives has been a subject of ongoing research. For example, in the context of Pseudomonas aeruginosa, 2-alkyl-4(1H)-quinolones with varying alkyl chain lengths are known to be involved in bacterial communication (quorum sensing). nih.govacs.org Specifically, 2-n-octyl-4-quinolone N-oxide has been isolated and shown to have activity against certain bacteria and weak activity against Mycobacterium tuberculosis. mdpi.com While this is a different isomer (substitution at the 2-position and an N-oxide), it underscores the relevance of the octyl chain in the biological activity of quinolone scaffolds. The systematic variation of alkyl chain length, including octyl groups, in other heterocyclic systems has been a strategy to optimize biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B12607804 3-Octylquinolin-2(1H)-one CAS No. 647836-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647836-53-1

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

3-octyl-1H-quinolin-2-one

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)

InChI Key

PXIGNOQGFQFAHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

Methodological Advancements in the Synthesis of 3 Octylquinolin 2 1h One and Structural Analogues

Strategic Approaches for the Construction of the Quinolin-2(1H)-one Heterocyclic Core

The synthesis of the quinolin-2(1H)-one core is a well-established area of research, with numerous methods developed to achieve this heterocyclic scaffold. These strategies can be broadly categorized into one-pot synthetic routes, cyclization reactions, and multicomponent reactions, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

One-Pot Synthetic Routes for Quinolin-2(1H)-one Scaffolds

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates and reducing waste. A notable one-pot method for the synthesis of quinolin-2(1H)-one derivatives involves a sequential four-component Ugi–Knoevenagel condensation. This reaction, utilizing an aminophenylketone, an aromatic aldehyde with electron-donating groups, cyanoacetic acid, and an aliphatic isocyanide, provides rapid access to the quinolin-2(1H)-one scaffold in moderate to good yields (49–71%). rsc.org However, the substrate scope can be limited, as aromatic aldehydes with electron-withdrawing moieties or isocyanides with aromatic or ester units may lead to the formation of an α-amino amide (a three-component Ugi adduct) as a competing product. rsc.org

Another efficient one-pot strategy involves the palladium-catalyzed synthesis of quinolin-2(1H)-ones from quinoline (B57606) N-oxides. In this process, azodicarboxylates serve a dual role as both an activating agent and an oxidant, facilitating the reaction under mild conditions without the need for protection against air and moisture. rsc.org

Cyclization Reactions for Quinoline Ring Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including quinolin-2(1H)-ones. A facile and efficient method involves the intramolecular cyclization of readily available N-aryl cinnamides, promoted by triflic anhydride in N,N-dimethyl trifluoroacetamide (DTA). This metal-free approach proceeds under mild conditions to afford polysubstituted quinolin-2(1H)-ones. organic-chemistry.org The proposed mechanism involves the formation of a reactive iminium triflate intermediate, followed by nucleophilic addition and oxidation. organic-chemistry.org The efficiency of the oxidation step can be further enhanced by the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org

Furthermore, radical cyclization cascades of N-amidyl radicals present a powerful strategy for constructing highly functionalized heterocyclic scaffolds. The addition of various radicals to the double bond of N-(arylsulfonyl)acrylamides can initiate a cascade of reactions, including cyclization, aryl migration, and desulfonylation, to rapidly build molecular complexity. nih.gov

Visible-light-induced photoredox cyclization of N-arylacrylamides has also emerged as a green and efficient method for the synthesis of related dihydroquinolinones. researchgate.net

Multicomponent Reactions (MCRs) in Quinolinone Synthesis

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

The Ugi reaction, a cornerstone of MCR chemistry, can be adapted for the synthesis of quinolin-2(1H)-one derivatives. As mentioned previously, a four-component Ugi–Knoevenagel condensation provides a direct route to this scaffold. rsc.org Additionally, a reaction sequence involving a Groebke-Blackburn-Bienz (GBB) reaction, N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization has been developed for the synthesis of fused isoquinolinones, highlighting the versatility of MCRs in constructing complex heterocyclic systems. beilstein-journals.org

The synthesis of pyrimido[4,5-b]quinolines can be achieved through a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, showcasing the utility of MCRs in generating diverse quinoline-based structures.

Reaction TypeKey FeaturesStarting Materials (General)
Ugi–Knoevenagel Condensation One-pot, four-componentAminophenylketone, Aromatic aldehyde, Cyanoacetic acid, Isocyanide
Pd-Catalyzed N-Oxide Conversion One-pot, mild conditionsQuinoline N-oxide, Azodicarboxylate
N-Aryl Cinnamide Cyclization Metal-free, mild conditionsN-Aryl cinnamides, Triflic anhydride
Radical Cyclization Cascade High complexity generationN-(Arylsulfonyl)acrylamides, Radical initiator

Regioselective Introduction of the Octyl Side Chain at the C-3 Position

With the quinolin-2(1H)-one core in hand, the next critical step is the regioselective introduction of the octyl side chain at the C-3 position. This can be achieved through various C-alkylation strategies or more modern C-H functionalization approaches.

C-Alkylation Strategies for Quinolin-2(1H)-one Systems

Traditional C-alkylation methods often involve the deprotonation of a suitable precursor followed by reaction with an alkylating agent. For the synthesis of 3-octylquinolin-2(1H)-one, this would typically involve the generation of an enolate or a related nucleophile from a quinolin-2(1H)-one derivative, which is then reacted with an octyl halide (e.g., octyl bromide or iodide). The regioselectivity of this alkylation can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.

A visible-light-driven, transition-metal-free C-3 alkylation of quinoxalin-2(1H)-ones, a related heterocyclic system, has been demonstrated using Katritzky salts as alkylating agents in the presence of a photoredox catalyst. This method proceeds via the generation of alkyl radicals from abundant and inexpensive alkyl amines. rsc.org Such a strategy could potentially be adapted for the C-3 alkylation of quinolin-2(1H)-ones with an appropriate octyl-derived Katritzky salt.

Palladium-Catalyzed C-H Functionalization for Direct Alkylation

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization has been successfully applied to the synthesis of 3-substituted quinolin-2(1H)-ones.

For instance, the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles has been reported to proceed in good to excellent yields. nih.gov While this example demonstrates C-heteroatom bond formation, similar principles can be applied to C-C bond formation.

More directly relevant is the direct C-3 alkenylation of quinolones via palladium-catalyzed C-H functionalization. researchgate.net Although this method introduces an alkenyl group, subsequent reduction could provide the desired alkyl substituent. The development of direct C-H alkylation methods is an active area of research, and while specific examples for the direct octylation of quinolin-2(1H)-one at the C-3 position are not prevalent in the literature, the existing methodologies for C-H functionalization of this scaffold suggest its feasibility.

Recent advancements have also demonstrated the rhodium-catalyzed alkylation of quinolines with alkenes, which could potentially be adapted for the introduction of an octyl group. mdpi.com

MethodKey FeaturesReagents (for Octyl Introduction)
Traditional C-Alkylation Established methodologyQuinolin-2(1H)-one enolate, Octyl halide
Photoredox C-Alkylation Transition-metal-free, mildQuinolin-2(1H)-one, Octylamine-derived Katritzky salt, Photocatalyst
Pd-Catalyzed C-H Functionalization Atom-economical, directQuinolin-2(1H)-one, Octylating agent (e.g., octyl boronic acid derivative, under development)

Alternative Methodologies for Octyl Moiety Incorporation

Classical methods for the synthesis of the quinolinone core, such as the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions, have been widely used. researchgate.netnih.govnih.gov However, the direct incorporation of a long alkyl chain like an octyl group at the C-3 position often requires specialized strategies. Modern advancements focus on greener, more efficient, and versatile approaches.

One notable alternative involves visible-light-induced reactions. These methods offer mild and environmentally sustainable conditions for the alkylation of quinolin-2(1H)-ones. mdpi.com Photocatalysis, leveraging air as a benign oxidant, aligns with the principles of green chemistry and allows for high functional group tolerance. mdpi.comrsc.org Such catalyst-free, visible-light-driven methods can achieve the C-3 alkylation of the quinolinone ring system with high to excellent yields. mdpi.com

Transition-metal-catalyzed cross-coupling reactions also represent a powerful tool for introducing the octyl group. Palladium-catalyzed reactions, for instance, are well-established for forming carbon-carbon bonds. nih.gov While many protocols focus on aryl or heteroaryl additions at the C-3 position, similar principles can be adapted for alkyl group incorporation through reagents like organozinc or organoboron compounds.

Another approach involves the modification of pre-existing functional groups at the C-3 position. For example, a 3-carboxy or 3-halo-quinolin-2(1H)-one derivative can serve as a precursor for the introduction of the octyl chain via various established organic transformations.

Synthesis of Functionally Modified this compound Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. nih.gov By systematically modifying the this compound scaffold at different positions, researchers can identify key pharmacophoric elements and optimize properties like potency and selectivity.

The nitrogen atom at the N-1 position of the quinolinone ring is a common site for modification. Alkylation, arylation, or acylation at this position can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target binding.

Alkylation of the N-1 position is typically achieved by treating the parent this compound with an appropriate alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net The choice of substituent at N-1 is critical; for instance, introducing a cyclopropyl group has been shown in some quinolone series to increase activity compared to an ethyl group. nih.gov

It is important to note that alkylation can sometimes yield a mixture of N-alkylated and O-alkylated products, although N-alkylation is often the major product for many quinolin-2(1H)-one derivatives. researchgate.net

Functionalization of the benzo portion of the quinolinone ring system allows for the exploration of electronic and steric effects on activity. Common modifications include the introduction of halogens (F, Cl, Br) or alkoxy groups (e.g., methoxy, ethoxy).

These substitutions can be introduced either by starting with a pre-functionalized aniline derivative in a classical quinolinone synthesis or by direct electrophilic aromatic substitution on the formed this compound ring. The position of the substituent can influence target interaction and metabolic stability. For example, a fluorine atom at the C-6 position is often considered an optimal substituent in certain classes of bioactive quinolones. nih.gov

The table below summarizes common modifications to the aromatic ring and the synthetic precursors often used.

ModificationExample SubstituentCommon Precursor for Synthesis
Halogenation-F, -Cl, -BrSubstituted anilines (e.g., 4-fluoroaniline)
Alkoxylation-OCH₃, -OC₂H₅Substituted anilines (e.g., 4-methoxyaniline)
Nitration-NO₂Direct nitration of the quinolinone ring
Amination-NH₂Reduction of a nitro group derivative

This can involve introducing functional groups at various positions along the octyl chain. For instance, creating a double bond within the chain would allow for a wide range of subsequent addition reactions. beilstein-journals.org Other potential modifications include hydroxylation, amination, or the introduction of a terminal functional group like a carboxylic acid or an amide. These changes can introduce new hydrogen bonding opportunities or ionic interactions, potentially enhancing binding affinity and specificity.

Optimization of Reaction Conditions and Catalytic Systems in this compound Synthesis

The efficiency and yield of synthetic routes to this compound are highly dependent on the reaction conditions and the choice of catalyst. Optimization of these parameters is key to developing practical and scalable syntheses.

Lewis acid catalysis plays a significant role in promoting the synthesis of quinoline and quinolinone rings. ecnu.edu.cn Chlorotrimethylsilane (TMSCl) has been identified as a mild, inexpensive, and efficient Lewis acid catalyst for such transformations. semanticscholar.orgresearchgate.net It can be used to promote the cyclization reaction in the synthesis of substituted quinolines from arylimines and enolizable aldehydes. semanticscholar.org

In a typical procedure, TMSCl is added to a mixture of the reactants in a solvent like DMSO. The reaction is then heated to facilitate the cyclization. semanticscholar.org The use of TMSCl as a catalyst offers several advantages, including high yields, mild reaction conditions, and a simple workup procedure, making the process more environmentally friendly. semanticscholar.orgresearchgate.net

The effectiveness of the catalysis is also dependent on the solvent used. Studies have shown that while solvents like CH₃CN, ClCH₂CH₂Cl, DMF, and THF can be used, DMSO often provides the best yields in TMSCl-catalyzed quinoline synthesis. semanticscholar.org

The table below shows the effect of different solvents on the yield of a model TMSCl-catalyzed quinoline synthesis.

SolventYield (%)
CH₃CN61
ClCH₂CH₂Cl58
DMF79
THF81
DMSO85

Data adapted from a model reaction for substituted quinoline synthesis. semanticscholar.org

The mechanism of TMSCl catalysis can involve the activation of a carbonyl group, making it more susceptible to nucleophilic attack, which is a key step in the cyclization process to form the quinolinone ring. nih.gov This Lewis acid activation can dramatically increase reaction rates. nih.gov

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal catalysis has become an indispensable tool for the synthesis of quinolin-2(1H)-one derivatives, offering mild reaction conditions and broad functional group tolerance. Palladium and copper are among the most extensively used metals for constructing this scaffold.

Palladium Catalysis: Palladium-catalyzed reactions have been widely employed for synthesizing 3-substituted quinolin-2(1H)-ones. These methods include cascade reactions and C-H functionalization, which allow for the construction of complex molecular architectures. For instance, a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine has been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds rsc.org. Another approach involves the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles, using a bimetallic Pd(OAc)₂/CuI system, to produce 3-(heteroaryl)quinolin-2(1H)-ones in good to excellent yields nih.gov. Heck coupling-cyclization of 2-iodoaniline with α,β-unsaturated carbonyl compounds also represents a viable pathway to 3-substituted quinolin-2(1H)-ones researchgate.net. Furthermore, a Pd(II)-catalyzed synthesis from quinoline N-oxides has been developed where azodicarboxylates act as both an activating agent and an oxidant under mild conditions rsc.org.

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinolin-2(1H)-ones. A copper-catalyzed three-component annulation has been developed, involving an SN2 reaction, a Knoevenagel condensation, and a C–N bond formation, to produce functionalized 2-quinolones from 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles nih.gov. This modular approach is scalable, step-economic, and compatible with a wide range of functional groups nih.gov. Copper-catalyzed tandem methods have also been used for the synthesis of dihydroquinolin-2(1H)-ones through a cascade radical addition/cyclization of N-arylcinnamamides with various hydrocarbons, yielding the trans-diastereomer exclusively mdpi.com. Another novel copper-catalyzed method involves the oxidative C-3 amination of quinoxalin-2(1H)-ones using primary or secondary amines as nitrogen sources, demonstrating high yields and good functional group tolerance rsc.org.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinolin-2(1H)-one Analogues

Catalyst System Starting Materials Product Type Key Features Yield
Pd(OAc)₂/CuI, PPh₃, LiOtBu 3-bromoquinolin-2-(1H)-ones, Azoles 3-(Heteroaryl)quinolin-2(1H)-ones C-H functionalization; Bimetallic catalysis Good to Excellent
Pd(II), Azodicarboxylate Quinoline N-oxides Quinolin-2(1H)-ones Mild conditions; Azodicarboxylate as oxidant N/A
Copper 2-bromoacylarenes, 2-iodoacetamide, Nucleophiles Functionalized 2-quinolones Three-component reaction; Modular approach Up to 52%
Cu₂O, TBPB N-arylcinnamamides, Benzyl hydrocarbons trans-3,4-disubstituted dihydroquinolin-2(1H)-ones Cascade radical addition/cyclization Moderate to Good
Cu(I), Lewis Acid Quinolones, Terminal alkynes 4-oxo-2,3-dihydroquinolines First reported alkynylation of quinolones N/A

Brønsted Acid-Mediated Reactions

Brønsted acid catalysis provides a metal-free alternative for the synthesis of quinolinone derivatives, often proceeding through different mechanistic pathways compared to transition metal catalysis. These reactions can offer practical advantages and unique selectivity.

The enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones has been achieved through a Brønsted acid-catalyzed intramolecular aza-Michael addition researchgate.net. This method yields products with good enantioselectivities researchgate.net. Phosphoric acid catalysis enables the reaction of in situ-generated ortho-quinone methide imines with β-keto esters to form 1,4-dihydroquinoline-3-carboxylates in a single step with good yields and enantioselectivities under ambient conditions rsc.org. Furthermore, Brønsted acid-catalyzed reactions of 2-alkynylanilines have been shown to be highly versatile. By carefully selecting reaction conditions, these starting materials can be directed towards the selective synthesis of 2,2,3-functionalised-2,3-dihydroquinolin-4(1H)-ones, functionalised quinolines, or N-alkenyl indoles nih.gov. For example, the reaction of 2-alkynylanilines in DMF can lead to the formation of 3-phenylquinolin-4(1H)-one alongside other products nih.gov.

Table 2: Brønsted Acid-Mediated Synthesis of Quinoline Derivatives

Brønsted Acid Starting Materials Product Type Key Features
Chiral Phosphoric Acid N/A 2-Aryl-substituted 2,3-dihydroquinolin-4-ones Enantioselective intramolecular aza-Michael addition
Phosphoric Acid o-Hydroxy-cinnamyl alcohols, β-keto esters 1,4-Dihydroquinoline-3-carboxylates In situ generation of ortho-quinone methide imines
p-TsOH·H₂O 2-Alkynylanilines, Ketones Dihydroquinolin-4(1H)-ones, Quinolines, or Indoles Product selectivity control by reaction conditions

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical parameters that significantly influence the outcome of chemical reactions, including the synthesis of quinolin-2(1H)-ones. These factors can affect reaction rates, yields, and selectivity.

Solvent Effects: The polarity and coordinating ability of a solvent can dictate the course of a reaction. In the synthesis of quinolines, aprotic polar solvents like DMF have been shown to be beneficial rsc.org. Conversely, protic solvents such as ethanol can be detrimental, possibly due to inhibitory complexation with the catalyst, leading to significantly lower yields and the formation of byproducts rsc.org. In some palladium-mediated carbonylative syntheses of 3-arylquinolin-2(1H)-ones, the addition of a controlled amount of water was found to greatly improve the reaction outcome thieme-connect.com. The use of different solvents in microwave-assisted reactions can also have a substantial impact; for instance, switching from dichloroethane to toluene has been shown to increase product yield in certain quinoline syntheses researchgate.net. Some modern, environmentally friendly protocols even advocate for solvent-free and catalyst-free conditions, relying on heating the reactants directly to achieve the desired transformation jocpr.com.

Temperature Control: Temperature is a key factor in controlling reaction kinetics and product distribution. Many classical methods for quinoline synthesis require high temperatures chemrxiv.org. However, modern catalytic methods often aim for milder conditions. For example, some palladium- and copper-catalyzed reactions proceed efficiently at room temperature or slightly elevated temperatures rsc.orgmdpi.com. In the development of a photocatalytic method for synthesizing substituted quinolines, temperature was one of the many parameters extensively explored to optimize the yield chemrxiv.org. The ability to conduct these syntheses under mild temperature conditions is a significant advantage, as it can improve functional group tolerance and reduce energy consumption rsc.org.

Table 3: Influence of Reaction Conditions on Quinoline Synthesis

Reaction Type Parameter Observation Impact
Zirconocene-catalyzed cyclization Solvent Aprotic polar solvents (e.g., DMF) are beneficial; Protic solvents (e.g., EtOH) are detrimental. 83% yield in DMF vs. 17% yield in EtOH rsc.org.
Microwave-assisted synthesis Solvent Toluene provides higher yield compared to dichloroethane (DCE) or acetonitrile (B52724). Yield increased from 78% (DCE) to 89% (toluene) researchgate.net.
Palladium-catalyzed carbonylation Additive Addition of one equivalent of water improves yield. A 49% yield was obtained without water, which improved with the addition thieme-connect.com.
General Synthesis Temperature Many modern methods aim for mild conditions (e.g., room temperature). Avoids harsh conditions of classical methods like Skraup or Friedländer syntheses jocpr.comchemrxiv.org.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure for 3 Octylquinolin 2 1h One

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Weight and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For 3-Octylquinolin-2(1H)-one (C₁₇H₂₃NO), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺. The high resolution of the measurement distinguishes the compound's exact mass from other potential formulas with the same nominal mass. For instance, the calculated m/z for [C₁₇H₂₃NO + H]⁺ would be compared to the measured value to confirm the molecular formula with a high degree of confidence (typically within 5 ppm error).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption peak around 1650 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the cyclic lactam. rsc.org The N-H bond of the amide group typically shows a broad absorption in the region of 3000-3200 cm⁻¹. C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while those from the aliphatic octyl chain appear just below 3000 cm⁻¹. masterorganicchemistry.com

Table 3: Key IR Absorption Bands for this compound

Note: Frequencies are representative and based on data for 3-hexylquinolin-2(1H)-one.rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of the Quinolinone Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The quinolinone ring system is a conjugated chromophore that absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile (B52724), would show characteristic absorption maxima (λ_max). These absorptions are due to π → π* transitions within the aromatic and conjugated system. The position and intensity of these bands are sensitive to the structure of the chromophore and can be used to confirm the presence of the quinolinone core.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. mdpi.comnih.gov While this compound itself is not chiral, the introduction of a chiral center, for instance through substitution on the octyl chain or on the quinolinone core, would result in enantiomers that are non-superimposable mirror images of each other. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer.

The application of ECD in conjunction with quantum chemical calculations has become a reliable method for assigning the absolute configuration of complex molecules. hebmu.edu.cn The process involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry.

In the context of quinolin-2(1H)-one derivatives, the chromophoric quinolinone system would give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of substituents around the chromophore. Therefore, for a chiral derivative of this compound, the ECD spectrum would serve as a fingerprint for its specific three-dimensional structure.

Synthesis and Separation of Enantiomers: A chiral derivative of this compound would be synthesized, and the resulting enantiomers would be separated using chiral chromatography.

Experimental ECD Measurement: The ECD spectra of the separated enantiomers would be recorded.

Computational Modeling: The three-dimensional structures of both enantiomers would be modeled, and their ECD spectra would be calculated using time-dependent density functional theory (TD-DFT).

Comparison and Assignment: The experimental ECD spectra would be compared with the calculated spectra to assign the absolute configuration of each enantiomer.

The following table illustrates the kind of data that would be obtained from an ECD analysis of a hypothetical chiral 3-substituted quinolin-2(1H)-one.

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomerCalculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer
350+2.5+2.8-2.8
320-1.8-2.0+2.0
290+5.1+5.5-5.5
260-3.2-3.5+3.5

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of an ECD analysis.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical composition calculated from the molecular formula. This comparison is crucial for verifying the purity of a synthesized compound and confirming its empirical and molecular formula.

For this compound, the molecular formula is C₁₇H₂₃NO. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 257.37 g/mol

Carbon (C): (17 * 12.01) / 257.37 * 100% = 79.33%

Hydrogen (H): (23 * 1.01) / 257.37 * 100% = 9.01%

Nitrogen (N): (1 * 14.01) / 257.37 * 100% = 5.44%

Oxygen (O): (1 * 16.00) / 257.37 * 100% = 6.22%

When a sample of this compound is synthesized and purified, its elemental analysis would be performed. The experimental results should be in close agreement with the theoretical values, typically within a ±0.4% margin of error, to confirm the identity and purity of the compound.

While specific experimental elemental analysis data for this compound was not found in the immediate search results, it is a standard characterization technique reported in the synthesis of novel quinoline (B57606) derivatives. For instance, in the synthesis of novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles, the obtained elemental analysis values were reported to be in agreement with the theoretical values.

The following interactive data table shows the theoretical elemental composition of this compound and allows for the input of hypothetical experimental values for comparison.

ElementTheoretical %Hypothetical Experimental %Difference
Carbon (C)79.3379.15-0.18
Hydrogen (H)9.019.05+0.04
Nitrogen (N)5.445.41-0.03

Users can hypothetically input their own experimental values to see the deviation from the theoretical composition.

A significant deviation between the experimental and theoretical values would indicate the presence of impurities or that the wrong compound has been synthesized. Therefore, elemental analysis is an indispensable tool in the comprehensive characterization of this compound.

Structure Activity Relationship Sar Analysis and Rational Design of 3 Octylquinolin 2 1h One Derivatives

Systematic Investigation of Octyl Side Chain Modifications on Bioactivity

The lipophilic octyl chain at the C-3 position plays a crucial role in the molecule's interaction with biological targets, influencing properties such as membrane permeability and binding affinity.

The length and branching of the C-3 alkyl substituent are critical determinants of bioactivity. While direct SAR studies on a homologous series of 3-alkylquinolin-2(1H)-ones are not extensively documented, principles from related heterocyclic scaffolds provide valuable insights. For instance, studies on N-alkylmorpholine derivatives have shown a clear dependence of antibacterial activity on alkyl chain length. chemrxiv.org A parabolic relationship is often observed, where activity increases with chain length up to an optimal point, after which it declines due to excessive lipophilicity, leading to poor solubility or non-specific binding.

Research on morpholinium salts demonstrated that compounds with alkyl chains of 12 to 16 carbons (n-dodecyl to n-hexadecyl) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA), whereas chains shorter than five carbons were inactive. chemrxiv.org This suggests that a certain degree of lipophilicity is essential for potent activity. By extension, for 3-octylquinolin-2(1H)-one, shortening or lengthening the eight-carbon chain would likely modulate its therapeutic index. It is hypothesized that chains between C8 and C12 may provide an optimal balance of lipophilicity and aqueous solubility for many biological targets.

Branching of the alkyl chain can also significantly affect efficacy. Introducing branches, such as an isooctyl or a tert-octyl group, would alter the steric profile of the molecule. This can either enhance binding by fitting more snugly into a hydrophobic pocket of a target protein or decrease activity due to steric hindrance.

Table 1: Hypothesized Impact of C-3 Alkyl Chain Length on Bioactivity

Compound C-3 Alkyl Chain Expected Lipophilicity Hypothesized Bioactivity
Derivative A n-Butyl (C4) Moderate Lower than optimal
This compound n-Octyl (C8) High Potentially Optimal
Derivative B n-Dodecyl (C12) Very High Potentially decreased due to poor solubility

Introducing functional groups into the octyl side chain can profoundly alter the compound's physicochemical properties and introduce new interaction points with biological targets.

Polarity: Incorporating polar groups like hydroxyl (-OH) or amino (-NH2) would increase hydrophilicity. This could improve aqueous solubility and provide opportunities for hydrogen bonding with target enzymes or receptors. For example, a terminal hydroxyl group on the octyl chain (transforming it to an 8-hydroxyoctyl group) might enhance interactions with polar residues in a binding site, potentially increasing potency, though it could also decrease cell membrane permeability.

Unsaturation: The introduction of double or triple bonds creates rigidity and specific geometries (e.g., cis or trans isomers) within the side chain. This conformational constraint can be advantageous if it locks the molecule into a bioactive conformation. Studies on C4-substituted isoquinolines, a related scaffold, have demonstrated that unsaturated analogues can exhibit significant cytotoxic activity. nih.gov An octenyl or octynyl side chain at the C-3 position could similarly influence binding affinity and efficacy.

Influence of Substituents on the Quinolin-2(1H)-one Core on Pharmacological Activity

Modifications to the core quinolin-2(1H)-one ring system at the N-1 position, the benzenoid ring, and the C-4 position are established strategies for optimizing pharmacological activity.

Alkylation or acylation at the N-1 position is a common modification. The substituent at this position can influence the electronic properties of the ring system and provide an additional vector for interaction with biological targets. For example, the synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones showed that the N-1 methyl group was compatible with potent anticancer activity. researchgate.net The introduction of larger alkyl groups or functionalized chains at the N-1 position could be used to probe for additional binding pockets or to modify the compound's pharmacokinetic profile.

The electronic nature and position of substituents on the benzenoid part of the quinolinone core (positions C-5, C-6, C-7, and C-8) are critical for activity. The effect of a substituent is determined by a combination of its inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) are generally considered activating groups that increase the electron density of the aromatic ring. libretexts.org In some series of quinazoline derivatives, the presence of EDGs at the C-6 and C-7 positions was found to increase anticancer activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) are deactivating groups that pull electron density from the ring. libretexts.org The introduction of a fluorine atom at the C-6 position was a breakthrough in the development of quinolone-based antibiotics. researchgate.net In a study of 4-benzyloxyquinolin-2(1H)-ones, compounds with a trifluoromethyl (-CF3) group at C-6 and a chlorine atom at C-7 exhibited potent, nanomolar anticancer activity. nih.gov

The position of the substituent is equally important. A detailed study on 6,7,8-substituted quinolin-2(1H)-ones revealed specific patterns for anticancer activity, highlighting the importance of substitution patterns on the benzenoid ring for achieving high potency. nih.gov

Table 2: Influence of Benzenoid Ring Substituents on Anticancer Activity of Quinolin-2(1H)-one Derivatives

Compound ID Substitution Pattern Activity (IC50 against COLO 205 cancer cells) Reference
Lead Compound Unsubstituted > 50 µM nih.gov
9e 6-CF3, 7-Cl 0.11 µM nih.gov
11e 6-CF3, 7-Cl, 8-F 0.05 µM nih.gov

| 7e | 6-Cl, 7-F | 0.31 µM | nih.gov |

This data is for 4-benzyloxyquinolin-2(1H)-one derivatives, illustrating the principle of benzenoid ring substitution.

The C-4 position offers another key site for modification. Introducing substituents at C-4 can have a profound impact on the molecule's biological activity. For example, placing a hydroxyl group at C-4 is a feature of many bioactive quinolin-2-ones. researchgate.net Larger aromatic groups can also be introduced; studies on 4-phenylquinolin-2(1H)-one and 4-benzyloxyquinolin-2(1H)-one derivatives have led to the discovery of potent anticancer agents that function as microtubule assembly disruptors. nih.gov The nature and substitution of these C-4 aryl rings are critical for potency.

The C-2 position in the this compound scaffold is part of a lactam (cyclic amide) and bears a carbonyl oxygen. While this group is fundamental to the quinolin-2-one identity, its modification is less common than substitution at other positions. Any alteration, such as converting the carbonyl to a thiocarbonyl or an imine, would fundamentally change the core heterocycle and its electronic and hydrogen-bonding characteristics.

Integration of Computational Methods in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for this compound derivatives has been significantly accelerated by the integration of sophisticated computational methods. These in silico approaches allow for the rational design of novel analogs with potentially enhanced biological activities by predicting their behavior and interaction with biological targets at a molecular level. Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, which provide invaluable insights into the chemical features essential for bioactivity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models are instrumental in predicting the activity of newly designed molecules before their actual synthesis, thereby saving time and resources. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. The model then mathematically relates these descriptors to the observed biological activity.

For instance, a 3D-QSAR study on quinoline-based inhibitors targeting a specific enzyme, such as P-selectin, can yield robust models. nih.gov Such models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight regions where modifications to the this compound scaffold would likely lead to an increase or decrease in activity. nih.gov These maps guide chemists in making targeted structural modifications. For example, a CoMSIA model might indicate that bulky, hydrophobic substituents at a particular position on the quinoline (B57606) ring are favorable for activity, while electronegative groups are detrimental. mdpi.com

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov Models with high predictive ability are then used to screen virtual libraries of novel this compound derivatives to prioritize candidates for synthesis and biological testing.

Table 1: Example Statistical Parameters for a Hypothetical 3D-QSAR Model of this compound Derivatives

Model Typeq² (Cross-validated)r² (Non-cross-validated)Predictive r² (External Test Set)Standard Error of Prediction (SEP)
CoMFA0.6120.9450.8500.315
CoMSIA0.6480.9210.8760.299

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov For this compound derivatives, docking simulations provide detailed insights into the binding mode and affinity with a target receptor, helping to rationalize the observed SAR and guide the design of more potent analogs. nih.gov

The process involves placing the 3D structure of a derivative into the binding site of a target protein, whose structure is typically obtained from X-ray crystallography or NMR spectroscopy. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov Lower binding energy values generally indicate a more stable and favorable ligand-receptor complex.

These simulations can explain why certain structural modifications enhance activity. For instance, the introduction of a bromine atom at a specific position was shown to improve cell permeability and intracellular activity in 3-arylisoquinolone analogues, a finding supported by docking simulations. nih.gov The results from these simulations are crucial for the rational design phase, allowing researchers to prioritize modifications that are most likely to improve target binding and biological efficacy.

Table 2: Hypothetical Molecular Docking Results for this compound Analogs against a Target Kinase

Compound IDModification on Quinolinone RingDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
OQO-01None (Parent Compound)-8.5LYS-88, LEU-154, ASP-210Hydrogen bond with LYS-88; Hydrophobic interactions with LEU-154
OQO-026-Fluoro substitution-9.2LYS-88, LEU-154, PHE-208Hydrogen bond with LYS-88; Pi-cation interaction with PHE-208
OQO-037-Methoxy substitution-8.8LYS-88, ASP-210, VAL-95Hydrogen bond with ASP-210; Hydrophobic interactions with VAL-95
OQO-044-Hydroxy substitution-9.5LYS-88, ASP-210, GLU-101Two hydrogen bonds with LYS-88 and GLU-101

Natural Abundance and Biosynthetic Pathways of Octyl Substituted Quinolinone Alkaloids

Isolation and Characterization from Natural Sources

The exploration of natural sources, particularly medicinal plants and microorganisms, has led to the discovery of numerous quinolinone alkaloids. These investigations have established that the quinolinone core is a recurring motif in the secondary metabolism of various organisms, often featuring alkyl substitutions that contribute to their biological activities.

The plant kingdom is a rich reservoir of quinolinone alkaloids, with the Rutaceae family being a particularly notable source. Ruta graveolens L., commonly known as common rue, has been extensively studied for its complex phytochemical profile, which includes a wide array of alkaloids. nih.govresearchgate.net Bioassay-guided fractionation of extracts from Ruta graveolens has led to the isolation of numerous quinolone alkaloids, such as graveoline. researchgate.netnih.gov

While the specific isomer 3-Octylquinolin-2(1H)-one has not been reported from Ruta graveolens, the plant is known to produce a variety of 2-alkyl-4(1H)-quinolones with varying alkyl chain lengths. This demonstrates the plant's metabolic capacity to synthesize the fundamental quinolinone structure and append alkyl groups, suggesting that the biosynthetic machinery for producing such compounds is present. The alkaloids found in Ruta graveolens and related plants often exhibit significant biological effects, including phytotoxic properties. nih.govnih.gov

Structurally related octyl-quinolinone natural products have been successfully isolated and identified from various natural sources, spanning both the plant and microbial kingdoms.

One prominent example is 2-Octyl-4(1H)-quinolone , also known as 2-n-octyl-4-hydroxyquinoline. This compound, while found in some plants, is well-known as a secondary metabolite from bacteria, particularly Pseudomonas aeruginosa. researchgate.net In this bacterium, 2-alkyl-4(1H)-quinolones (AQs) are involved in quorum sensing, a cell-to-cell communication system. uni-konstanz.dearkat-usa.org The isolation of 2-n-octyl-4-hydroxyquinoline N-oxide has also been reported from Pseudomonas aeruginosa. researchgate.net

Another significant group of related natural products are the Waltheriones . These are a class of complex 4-quinolone alkaloids primarily isolated from plants of the Malvaceae family, particularly the genera Waltheria and Melochia. mdpi.com Several waltheriones have been characterized, and some possess an octyl side chain. For instance, Waltherione F is a 4-quinolone alkaloid that features an n-octyl side chain attached to the core structure. mdpi.comresearchgate.net It has been isolated from Waltheria indica and its structure confirmed through total synthesis. mdpi.comresearchgate.net The discovery of Waltherione F provides clear evidence of the natural occurrence of octyl-substituted quinolinone scaffolds in the plant kingdom.

Elucidation of Biosynthetic Precursors and Pathways

While the specific biosynthetic pathway for this compound is not detailed in the literature due to its likely synthetic origin, the general pathway for the closely related and naturally occurring 2-alkyl-4(1H)-quinolones has been elucidated, particularly in bacteria. This pathway provides a robust model for understanding how the quinolinone core and the octyl side chain are biochemically assembled.

The biosynthesis of 2-alkyl-4(1H)-quinolones begins with a key precursor from primary metabolism: anthranilic acid . epharmacognosy.commdpi.com Anthranilic acid is an aromatic amino acid precursor that serves as the foundational building block for the benzene (B151609) ring portion of the quinolinone structure.

The established pathway involves the following key steps:

Activation of Anthranilic Acid: The pathway is initiated by the activation of anthranilic acid to its coenzyme A (CoA) thioester, anthraniloyl-CoA. This activation step prepares the molecule for condensation. nih.gov

Condensation with a β-Keto Fatty Acid: Anthraniloyl-CoA undergoes a condensation reaction with a β-ketoacyl precursor. The alkyl chain of this precursor dictates the length of the alkyl group at the C-2 position of the final quinolone. For the synthesis of an octyl-substituted quinolinone, the precursor would be 3-ketodecanoyl-CoA, which is derived from fatty acid biosynthesis.

Cyclization and Tautomerization: Following the condensation, the intermediate undergoes an intramolecular cyclization to form the heterocyclic ring system. This process results in the formation of the stable 4-hydroxy-2-alkylquinoline structure, which exists in tautomeric equilibrium with the 2-alkyl-4(1H)-quinolone form. uni-konstanz.de

This pathway, combining elements from amino acid and fatty acid metabolism, efficiently explains the generation of the diverse family of 2-alkyl-4(1H)-quinolones found in nature, providing a clear biochemical basis for the formation of compounds like 2-Octyl-4(1H)-quinolone. arkat-usa.org

Advanced Computational Chemistry and Theoretical Studies of 3 Octylquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Octylquinolin-2(1H)-one. These calculations model the molecule's electron distribution, which governs its chemical behavior and physical properties. By solving approximations of the Schrödinger equation, researchers can determine optimized molecular geometry, orbital energies, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy reflects its capacity to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net For quinolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the nitrogen atom, while the LUMO is often localized on the pyridinone ring, particularly the carbonyl group. researchgate.netresearchgate.net The octyl substituent is expected to have a minor electronic influence on the frontier orbitals of the core quinolinone structure.

Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound
ParameterPredicted Value RangeSignificance
HOMO Energy -5.5 to -6.5 eVElectron-donating capability
LUMO Energy -1.0 to -2.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 3.5 to 5.0 eVChemical reactivity and stability

Note: The values in the table are estimations based on typical values for similar heterocyclic compounds and may vary depending on the computational method and basis set used.

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. modgraph.co.uk By comparing predicted spectra with experimental data, the proposed structure can be confirmed. Machine learning algorithms are also increasingly used to predict ¹H chemical shifts with high accuracy. nih.govnih.gov For this compound, distinct chemical shifts would be predicted for the aromatic protons of the quinolinone core, the vinyl proton, the N-H proton, and the aliphatic protons of the octyl chain.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
N-H 11.0 - 12.5Singlet
Aromatic C-H 7.0 - 8.0Multiplets
Vinyl C-H 6.5 - 7.5Singlet
α-CH₂ (Octyl) 2.5 - 3.0Triplet
β-CH₂ (Octyl) 1.5 - 1.8Multiplet
Other CH₂ (Octyl) 1.2 - 1.5Multiplets
Terminal CH₃ (Octyl) 0.8 - 1.0Triplet

Note: Predicted chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Vibrational Frequencies: Theoretical vibrational analysis computes the frequencies and intensities of infrared (IR) and Raman spectra. nih.gov These calculations are typically performed using DFT methods, and the predicted frequencies often require scaling to better match experimental values due to approximations in the theoretical model. nih.govmdpi.com The predicted spectrum for this compound would show characteristic vibrational modes, such as the N-H stretch, C=O stretch of the lactam, C-H stretches of the aromatic and alkyl groups, and various bending and deformation modes. mdpi.com

Interactive Table: Predicted Key Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretch 3100 - 3300Stretching of the amide N-H bond.
Aromatic C-H Stretch 3000 - 3100Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2850 - 2960Symmetric and asymmetric stretching of C-H bonds in the octyl chain.
C=O Stretch 1650 - 1690Stretching of the carbonyl group in the pyridinone ring.
C=C Stretch 1550 - 1620Stretching of carbon-carbon double bonds in the aromatic system.
Interactive Table: Typical Workflow for MD Simulation of Ligand-Protein Interaction
StepDescriptionKey Output
1. System Preparation The 3D structures of the protein and ligand are obtained (e.g., from X-ray crystallography or homology modeling) and prepared using a force field.A solvated system ready for simulation.
2. Minimization The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.A low-energy starting conformation.
3. Equilibration The system is gradually heated to the desired temperature and pressure is adjusted to stabilize the system.A stable, equilibrated system.
4. Production Run The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.A trajectory file containing atomic coordinates over time.
5. Analysis The trajectory is analyzed to calculate properties like RMSD, RMSF, hydrogen bonds, and binding free energy.Insights into binding stability, key interactions, and ligand dynamics.

In Silico Prediction of Drug-Like Properties and Pharmacokinetic Profiles (e.g., ADMET prediction, excluding clinical data)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. springernature.comdntb.gov.ua These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. audreyli.com Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict properties such as solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. mdpi.com "Drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for properties that are common in orally active drugs. For this compound, in silico tools would be used to predict its ADMET profile based on its chemical structure.

Interactive Table: Predicted ADMET and Drug-Like Properties of this compound
PropertyPredicted Value/OutcomeImplication
Molecular Weight ~271.38 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity) 3.5 - 4.5Indicates good membrane permeability but potentially lower solubility.
Hydrogen Bond Donors 1 (N-H)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 1 (C=O)Complies with Lipinski's Rule (≤ 10)
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeability Likely to crossPotential for CNS activity.
CYP450 Inhibition Possible inhibitor of some isoformsPotential for drug-drug interactions.
Ames Test (Mutagenicity) Likely negativeLow probability of being mutagenic.

Note: These predictions are generated from computational models and require experimental validation.

Strategic Derivatization and Applications of 3 Octylquinolin 2 1h One in Chemical Biology Research

Design and Synthesis of Novel Analogues for Target Validation

The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through various methods, including the cyclization of o-alkynylisocyanobenzenes. rsc.org This approach offers a versatile route to a range of 3-substituted derivatives. For the synthesis of novel analogues of 3-Octylquinolin-2(1H)-one, derivatization can be envisioned at several positions.

Modification of the Octyl Chain: The terminal methyl group of the octyl chain can be a site for functionalization. For instance, selective terminal oxidation could introduce a hydroxyl or carboxyl group, providing a handle for further conjugation or for modulating the molecule's polarity.

Functionalization of the Quinolinone Core: Direct C-H functionalization of the quinolinone ring is a powerful tool for introducing additional substituents. nih.govmdpi.com For example, palladium-catalyzed C-H functionalization could be employed to introduce aryl or heteroaryl groups at specific positions on the benzene (B151609) ring of the quinolinone core. nih.gov Such modifications would allow for the generation of a library of analogues to probe structure-activity relationships for a particular biological target.

A summary of potential synthetic strategies for generating analogues of this compound is presented in Table 1.

Strategy Reaction Potential Outcome
Octyl Chain ModificationTerminal OxidationIntroduction of -OH, -COOH for conjugation
Quinolinone Core FunctionalizationC-H ArylationIntroduction of diverse aryl groups
Quinolinone Core FunctionalizationHalogenationIntroduction of reactive handles for cross-coupling

These synthetic strategies would enable the generation of a diverse set of molecules for target validation studies, allowing for a systematic exploration of the chemical space around the this compound scaffold.

Development of Fluorescent or Radiotracer Probes for Mechanistic and Imaging Studies

The lipophilic nature of the 3-octyl group makes this compound an interesting candidate for the development of fluorescent probes for cellular imaging. The length of the alkyl chain in a fluorescent probe can significantly influence its subcellular localization. nih.govrsc.orgrsc.org Probes with longer alkyl chains tend to accumulate in lipid-rich environments such as cell membranes and mitochondria. nih.govnih.gov

For instance, studies have shown that fluorescent probes with long alkyl chains can selectively target the cell membrane. nih.gov A probe with an octadecyl (C18) chain was shown to specifically stain the cell membrane, and upon cell membrane damage, it migrated to the mitochondria. nih.gov A similar probe with a shorter dodecyl (C12) chain directly targeted the mitochondria. nih.gov This suggests that a this compound-based fluorescent probe could potentially be designed to target either the cell membrane or mitochondria by fine-tuning the length of the alkyl chain or by introducing other targeting moieties.

The quinolinone core itself can serve as a fluorophore. By modifying the substituents on the quinolinone ring, the photophysical properties, such as the emission wavelength and quantum yield, can be modulated. For the development of radiotracer probes, the octyl chain or the quinolinone ring could be labeled with a radionuclide such as carbon-11 or fluorine-18 to enable positron emission tomography (PET) imaging.

The potential for subcellular targeting based on alkyl chain length is summarized in Table 2.

Alkyl Chain Length Potential Subcellular Target Reference
Long (e.g., C18)Cell Membrane nih.gov
Medium (e.g., C12)Mitochondria nih.gov
Short (e.g., C2)Cytoplasm/Mitochondria rsc.org

Exploration of Conjugation Strategies for Enhanced Delivery or Specificity

The octyl chain of this compound provides a lipophilic handle that can be exploited for conjugation to other molecules to enhance their delivery or specificity. proquest.comnih.gov This is a common strategy in drug development to improve the pharmacokinetic properties of a drug. proquest.com

Lipid-Drug Conjugates (LDCs): this compound could be conjugated to hydrophilic drugs to increase their lipophilicity, which can enhance their ability to cross cell membranes and improve their oral bioavailability. nih.gov The conjugation can be achieved through the formation of an ester or amide bond if a suitable functional group is introduced onto the octyl chain. nih.gov

Conjugation to Targeting Ligands: To achieve targeted delivery, this compound could be conjugated to a ligand that specifically binds to a receptor that is overexpressed on the surface of target cells, such as cancer cells. This could be a peptide, an antibody, or a small molecule. The lipophilic nature of the octyl chain can facilitate the incorporation of the conjugate into lipid-based drug delivery systems like liposomes or micelles.

Various conjugation strategies for lipophilic molecules are summarized in Table 3.

Conjugation Strategy Linkage Purpose
EsterificationEster bondProdrug formation, increased lipophilicity
AmidationAmide bondProdrug formation, increased stability
Click ChemistryTriazole linkageBioorthogonal conjugation

Potential Applications in Materials Science or Dye Chemistry (e.g., Unsymmetrical Heptamethine Dyes incorporating Quinolinone)

The quinolinone moiety is a valuable building block in the synthesis of functional dyes, including heptamethine cyanine dyes, which are widely used as near-infrared (NIR) fluorophores in biomedical imaging. chemrxiv.orgspie.orgnih.gov The introduction of asymmetry in heptamethine cyanine dyes can prevent aggregation and improve their photophysical properties. chemrxiv.orgspie.org

A this compound derivative could potentially be incorporated as one of the heterocyclic end groups in an unsymmetrical heptamethine cyanine dye. The long octyl chain would be expected to influence the dye's solubility in organic solvents and its interaction with lipid environments. This could be advantageous for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as sensors.

In the context of biomedical imaging, the lipophilic octyl chain could promote the association of the dye with cellular membranes or lipoproteins, potentially leading to novel imaging agents with specific targeting properties. Furthermore, the meso-position of the heptamethine chain can be functionalized to allow for covalent attachment to biomolecules, creating targeted NIR probes. mdpi.comresearchgate.net

Analytical Methodologies for the Detection and Quantification of 3 Octylquinolin 2 1h One in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary workhorse techniques for the separation, identification, and quantification of 3-Octylquinolin-2(1H)-one. These methods are essential for assessing the purity of synthesized batches and for determining its concentration in various experimental samples.

In HPLC, the separation is typically achieved on a reversed-phase column (e.g., C18) where the nonpolar nature of the octyl chain in this compound allows for strong retention and good separation from more polar impurities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency if a mass spectrometer is used for detection. Detection is commonly performed using a UV detector, leveraging the chromophore of the quinolinone ring system, typically with monitoring at wavelengths between 254 nm and 320 nm.

Gas Chromatography is also a viable technique, particularly for assessing the presence of volatile or semi-volatile impurities. For the analysis of this compound, which has a relatively high boiling point, a high-temperature capillary column would be required. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte, although this is not always necessary. Flame Ionization Detection (FID) can be used for quantification, providing a response that is proportional to the mass of carbon in the analyte.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter HPLC GC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) High-Temperature Capillary (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient Helium
Detector UV-Vis (254 nm) Flame Ionization Detector (FID)
Flow Rate 1.0 mL/min 1.0 mL/min
Injection Volume 10 µL 1 µL (split/splitless)

| Oven Temperature | Isothermal or Gradient | Temperature Programmed |

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for High-Sensitivity and Selective Analysis

For the analysis of this compound in complex biological or environmental matrices, the selectivity and sensitivity of standalone chromatographic techniques may be insufficient. In such cases, coupling chromatography with mass spectrometry (MS) provides a powerful analytical solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound can be selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach. Following separation by GC, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum contains a unique fragmentation pattern that can be used for definitive identification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

While chromatographic methods provide detailed analytical information, they can be time-consuming and may not be suitable for high-throughput screening (HTS) applications. Spectrophotometric and fluorometric assays offer a more rapid and cost-effective alternative for screening large numbers of samples.

The development of a spectrophotometric assay for this compound would rely on its intrinsic ability to absorb light in the UV-visible region. Changes in the absorbance at a specific wavelength could be correlated with the concentration of the compound. However, the selectivity of such an assay would be low, as other compounds in the sample may also absorb at the same wavelength.

Fluorometric assays, on the other hand, can offer significantly higher sensitivity and selectivity. If this compound is fluorescent or can be converted into a fluorescent derivative, its concentration can be determined by measuring the intensity of the emitted light at a specific wavelength after excitation at another wavelength. The development of such an assay would require a thorough characterization of the compound's photophysical properties.

Development of Immunoassays or Biosensors for Specific Detection

For applications requiring the highly specific detection of this compound, particularly in complex biological fluids, immunoassays or biosensors could be developed. These approaches rely on the highly specific binding between an antibody or a biological receptor and the target analyte.

The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would first require the production of antibodies that specifically recognize this compound. This involves synthesizing a hapten-carrier conjugate to elicit an immune response. Once specific antibodies are obtained, a competitive or sandwich ELISA format can be developed for the high-throughput quantification of the compound.

Biosensors represent another advanced detection strategy. A biosensor would typically consist of a biological recognition element (e.g., an antibody, enzyme, or aptamer) immobilized on a transducer surface. The binding of this compound to the recognition element would generate a measurable signal (e.g., optical, electrochemical, or mass-based), allowing for real-time and potentially label-free detection. The development of such a biosensor would be a significant undertaking, requiring expertise in both biochemistry and materials science.

Concluding Remarks and Future Trajectories for 3 Octylquinolin 2 1h One Research

Synthesis of Current Research Paradigms and Key Discoveries for 3-Octylquinolin-2(1H)-one and its Analogues

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. Research into this class of molecules has established them as versatile pharmacophores in therapeutic medicine. While specific research on this compound is limited, extensive studies on its analogues, particularly those with substitutions at the C3 position, have yielded critical insights. These compounds are recognized for a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.

A key discovery in the field is the potential of 3-substituted quinolin-2(1H)-one derivatives to function as potent and selective enzyme inhibitors. For instance, various analogues have been developed as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target in certain human cancers. Other research has focused on their ability to inhibit the protein folding machinery, such as the 90-kDa heat shock protein (Hsp90), which is crucial for the survival of cancer cells. Studies on 3,4-dihydroquinolin-2(1H)-one analogues have also identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.

The structure-activity relationship (SAR) studies of these analogues often reveal that the nature and position of substituents on the quinoline (B57606) ring dramatically influence biological activity. For example, the introduction of different heteroaryl groups at the C3 position has been shown to modulate cytotoxicity against various cancer cell lines, such as prostate (PC-3) and breast (MDA-MB231) cancer cells. This foundational knowledge from its analogues provides a strong basis for predicting the potential bioactivity of this compound and for designing future research.

Compound ClassBiological Target/ActivityRepresentative Cell LinesReference
3-(Heteroaryl)quinolin-2(1H)-onesHsp90 Inhibition, AntiproliferativePC-3 (Prostate), MDA-MB231 (Breast)
Quinolinone DerivativesMutant IDH1 (mIDH1) InhibitionVarious Human Cancers
3,4-Dihydroquinolin-2(1H)-one AnaloguesVEGFR2 Inhibition, AntiproliferativeU87-MG, U138-MG (Glioblastoma)
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesMulti-target Inhibition (EGFR, BRAFV600E)Panc-1 (Pancreatic), MCF-7 (Breast)
8-Hydroxyquinolin-2(1H)-one Analoguesβ2-Adrenoceptor AgonismHEK293 Cells

Identification of Unaddressed Research Questions and Methodological Challenges

Despite significant progress, several research gaps and challenges remain in the study of this compound and its broader chemical family.

Deeper Mechanistic Elucidation of Biological Activities

While numerous studies report the biological effects of quinolinone derivatives, the precise molecular mechanisms often remain partially understood. For many analogues, a compound may be shown to inhibit cancer cell growth, but the exact cascade of downstream signaling events is not fully mapped. Research has identified parent compounds that induce apoptosis, but a deeper understanding of their interaction with specific apoptotic regulators like caspases and Bcl-2 family proteins is needed. A significant unaddressed question is how varying the alkyl chain length at the C3 position, as in this compound, specifically impacts target binding affinity and selectivity compared to other analogues. Unraveling these detailed mechanisms is essential for optimizing the therapeutic potential and minimizing off-target effects.

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of the quinoline scaffold has traditionally relied on classical methods like the Skraup, Friedländer, and Camps cyclization reactions. However, these methods often face limitations such as the need for harsh reaction conditions, the use of hazardous reagents, long reaction times, and the generation of significant waste. This presents a methodological challenge for large-scale and environmentally responsible production.

Recent research has focused on developing "green" and more sustainable synthetic protocols. These modern approaches include:

Photocatalysis: Visible light-mediated synthesis from quinoline N-oxides offers a reagent-free and highly atom-economical alternative.

Electrochemistry: Electrochemically assisted Friedlander reactions provide a sustainable, one-step strategy using electric current, operating under mild conditions with high conversion rates.

Sustainable Catalysts: The use of earth-abundant, first-row base metals like manganese in pincer complexes has been shown to catalyze the synthesis of quinolines with high atom efficiency, releasing only hydrogen and water as by-products.

Multicomponent Reactions (MCRs): These reactions allow for the rapid assembly of complex quinoline structures from simple starting materials in a single pot, often under solvent-free conditions, which aligns with the principles of green chemistry.

The primary challenge is to adapt and optimize these sustainable methods for the specific and regioselective synthesis of C3-alkylated quinolin-2(1H)-ones like the 3-octyl variant, ensuring high yields and purity.

Synthetic MethodKey AdvantagesReference
Visible Light PhotocatalysisReagent-free, high atom economy, low catalyst loading
Electrochemical AssistanceSustainable, mild conditions, excellent atom economy
Manganese PNP Pincer CatalysisEnvironmentally benign, high atom efficiency
Multicomponent Reactions (MCRs)Fast, efficient, often solvent-free

Bridging Gaps Between Computational Predictions and Experimental Validation

Computational tools, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly used to design novel quinolinone derivatives and predict their biological activity. These models can identify key structural features required for interacting with a biological target, such as an enzyme's active site, guiding the synthesis of more potent compounds. For example, docking studies have been used to predict the binding affinity of quinolinone analogues to the VEGFR2 kinase domain.

However, a persistent gap exists between computational predictions and real-world experimental results. In silico models are based on approximations and may not fully account for the dynamic nature of protein targets, solvent effects, or complex cellular environments. It is crucial to iteratively refine these computational models with robust experimental data. A key challenge is to develop predictive models that can accurately forecast not only the potency but also the selectivity and potential off-target interactions of new analogues like this compound, thereby reducing the trial-and-error nature of drug discovery.

Vision for Translational Research and Emerging Applications in Diverse Scientific Fields

The therapeutic potential of the quinolinone scaffold provides a clear vision for future translational research. The consistent discovery of potent bioactivity among its derivatives positions this chemical class as a valuable source of leads for drug development. A primary trajectory for this compound and its novel analogues is in oncology. Building on findings that demonstrate inhibition of mIDH1, Hsp90, and VEGFR2, future work should focus on developing highly selective inhibitors for specific cancer subtypes, potentially leading to personalized medicine approaches.

Beyond cancer, the broad biological activity of quinolinones suggests emerging applications in other fields. Their documented antibacterial properties could be harnessed to develop new antibiotics to combat resistant strains. Furthermore, given their ability to interact with various enzymes and receptors, there is potential for developing quinolinone-based compounds to treat neurodegenerative diseases, inflammatory conditions, or viral infections. The future of this research will depend on interdisciplinary collaboration, combining sustainable chemistry, computational biology, and pharmacology to translate promising laboratory findings into tangible clinical and scientific applications.

Q & A

Q. What are the standard synthetic protocols for synthesizing 3-octylquinolin-2(1H)-one, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step routes, such as cyclization or functionalization of pre-existing quinoline scaffolds. For example, LiAlH₄-mediated reduction followed by SOCl₂ treatment has been employed in analogous dihydroquinolinone syntheses to introduce halogen or alkyl groups . Optimization strategies include:

  • Catalytic Annulation : Use transition-metal catalysts (e.g., Pd or Cu) to improve regioselectivity and reduce side reactions.
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., THF) at reflux conditions enhance reaction efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .

Q. How is the purity and structural integrity of synthesized this compound validated?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns and alkyl chain integration (e.g., octyl group at C3) .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for structurally similar 6-chloroquinolin-2(1H)-one .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial efficacy of this compound derivatives?

  • Variable Substituent Screening : Synthesize derivatives with modified alkyl chain lengths (e.g., ethyl vs. octyl) or functional groups (e.g., fluoro, hydroxy) at key positions (C3, C4) .
  • Bioactivity Assays :
    • MIC Determination : Use twofold serial dilution against Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria to quantify potency .
    • Mechanistic Studies : Assess membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis Frameworks :
    • Standardized Protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) to minimize variability .
    • Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in silico docking) .
  • Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, impurities) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET Profiling :
    • Lipophilicity (LogP) : Predict using Molinspiration or SwissADME to assess membrane permeability .
    • Metabolic Stability : Simulate cytochrome P450 interactions via docking tools (AutoDock Vina) .
  • QSAR Models : Train algorithms on datasets of quinolinone derivatives to correlate structural features (e.g., octyl chain length) with bioavailability .

Safety and Handling

Q. What safety protocols are essential when handling this compound derivatives?

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
    • Ventilation : Use fume hoods to avoid aerosolized particles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2811, Packing Group III) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.